tert-Butyl (3-(1-amino-2-hydroxyethyl)phenyl)carbamate
CAS No.:
Cat. No.: VC18187405
Molecular Formula: C13H20N2O3
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N2O3 |
|---|---|
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate |
| Standard InChI | InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-10-6-4-5-9(7-10)11(14)8-16/h4-7,11,16H,8,14H2,1-3H3,(H,15,17) |
| Standard InChI Key | AINUYRZOJOEQHC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(CO)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
tert-Butyl (3-(1-amino-2-hydroxyethyl)phenyl)carbamate features a phenyl ring substituted at the 3-position with a 1-amino-2-hydroxyethyl group, which is further protected by a tert-butyloxycarbonyl (Boc) group. The Boc group, a staple in peptide synthesis, shields the amine functionality during multi-step reactions. The hydroxyethyl moiety introduces chirality, yielding R- and S-enantiomers with distinct biological profiles. The canonical SMILES representation, , underscores its branched topology.
Physicochemical Characteristics
The compound’s lipophilicity, conferred by the tert-butyl group, enhances its membrane permeability, a critical factor in drug bioavailability. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Moderate in polar solvents |
The InChIKey facilitates database searches and computational modeling.
Synthesis and Reaction Pathways
Synthetic Strategies
The primary synthesis involves reacting 3-(1-amino-2-hydroxyethyl)aniline with di-tert-butyl dicarbonate () in glycerol as a green solvent . This method achieves chemoselective N-Boc protection under mild conditions (room temperature, 1–24 hours), yielding >90% efficiency . Glycerol’s high viscosity and polarity stabilize intermediates, minimizing side reactions . Post-reaction, the product is extracted using a pet ether/ethyl acetate (9:1) mixture, with no need for column chromatography .
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of , forming a tetrahedral intermediate that collapses to release tert-butanol and CO. The glycerol solvent likely stabilizes transition states through hydrogen bonding, enhancing reaction rates .
Applications in Medicinal Chemistry
Protecting Group Utility
The Boc group in this compound reversibly masks amines during peptide synthesis, preventing undesired side reactions (e.g., acylation or oxidation). Deprotection under acidic conditions (e.g., HCl/dioxane) regenerates the free amine, enabling subsequent functionalization.
Biological Activity
Structural analogs exhibit neuroprotective effects by modulating γ-aminobutyric acid (GABA) receptors or inhibiting acetylcholinesterase. The hydroxyethyl group’s hydrogen-bonding capacity enhances target engagement, while the phenyl ring contributes to π-π stacking interactions with aromatic residues in enzyme active sites. Preclinical studies suggest potential in treating Alzheimer’s disease and epilepsy, though in vivo data remain limited.
Analytical Characterization
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR):
-
NMR (400 MHz, CDCl): Signals at δ 1.43 ppm (9H, s, tert-butyl), δ 3.65–3.70 ppm (2H, m, CHOH), and δ 6.90–7.30 ppm (4H, m, aromatic).
-
NMR: Peaks at δ 28.4 (tert-butyl CH), δ 80.1 (quaternary C), and δ 155.2 (carbamate C=O).
Mass Spectrometry:
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 252.31 [M+H].
Chromatographic Methods
High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomers, critical for pharmacokinetic studies.
Research Findings and Future Directions
Enantioselective Synthesis
The R-enantiomer exhibits 3-fold higher binding affinity to serotonin receptors than the S-form, highlighting the importance of stereochemical control. Catalytic asymmetric synthesis methods are under development to access enantiopure material.
Computational Modeling
Density functional theory (DFT) calculations predict a binding energy of −8.2 kcal/mol for the Boc group interacting with trypsin-like proteases, guiding rational drug design.
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